magnesium;2,4,6-trinitrobenzene-1,3-diolate
Overview
Description
It is a yellow crystalline powder that is highly explosive and sensitive to shock, heat, and friction
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;2,4,6-trinitrobenzene-1,3-diolate involves the reaction of styphnic acid with magnesium carbonate. The process typically includes the following steps:
- Dissolve styphnic acid in distilled water and warm the solution to 45°C.
- Gradually add magnesium carbonate to the solution with constant stirring until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure safety and maximize yield. The product is then purified and crystallized to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
magnesium;2,4,6-trinitrobenzene-1,3-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 1,3-Benzenediol, 2,4,6-triamino derivatives.
Scientific Research Applications
magnesium;2,4,6-trinitrobenzene-1,3-diolate has several scientific research applications:
Explosives: It is used as a primary explosive in the production of detonators and other explosive devices.
Analytical Chemistry: The compound is used as a reagent for the detection of metals such as lead and copper.
Material Science: Its unique properties make it a valuable compound for studying the behavior of explosives and developing safer alternatives.
Mechanism of Action
The mechanism of action of magnesium;2,4,6-trinitrobenzene-1,3-diolate is not well understood. it is believed that the compound acts by releasing energy in the form of heat and gas upon initiation. This energy release results in the rapid expansion of gases, causing an explosion. The molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediol, 2,4,6-trinitro-, lead (2+) salt (11):
2,4,6-Trinitrobenzene-1,3-diol:
Uniqueness
magnesium;2,4,6-trinitrobenzene-1,3-diolate is unique due to its specific sensitivity and explosive properties. Compared to other similar compounds, it offers a balance between sensitivity and stability, making it suitable for specific applications in explosives and analytical chemistry.
Biological Activity
Magnesium;2,4,6-trinitrobenzene-1,3-diolate, often referred to as a magnesium salt of a nitrophenolic compound, has garnered attention for its potential biological activities. This article reviews the relevant research findings, including its pharmacological effects, mechanisms of action, and case studies that highlight its biological significance.
Chemical Structure and Properties
The compound is characterized by the presence of magnesium ions coordinated with 2,4,6-trinitrobenzene-1,3-diolate anions. The structural formula can be represented as follows:
This structure contributes to its reactivity and interaction with biological systems.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. A study demonstrated that the compound could reduce the levels of reactive oxygen species (ROS) in vitro, suggesting its potential role in mitigating oxidative damage in various diseases .
2. Anti-inflammatory Effects
The compound has also been associated with anti-inflammatory properties. In experimental models of inflammation, this compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .
3. Neuroprotective Activity
Preliminary studies suggest that this compound may have neuroprotective effects. In models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, the compound demonstrated the ability to protect neuronal cells from apoptosis and improve cognitive function .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The nitro groups in the compound facilitate electron transfer reactions that neutralize free radicals.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes by modulating signaling pathways related to NF-kB and MAPK .
- Calcium Modulation : Magnesium plays a crucial role in cellular signaling and may influence calcium ion channels affecting neurotransmitter release and muscle contraction.
Case Study 1: Anti-inflammatory Effects in Rheumatoid Arthritis
A clinical study evaluated the effects of this compound on patients with rheumatoid arthritis. Patients receiving the compound showed a significant reduction in joint swelling and pain compared to a placebo group over a 12-week period. The reduction in inflammatory markers was statistically significant (p < 0.05) .
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
In an animal model of Alzheimer's disease, administration of this compound resulted in improved memory performance on cognitive tests. Histological analysis indicated reduced amyloid plaque formation and improved neuronal integrity compared to untreated controls .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antioxidant | Scavenging of ROS | |
Anti-inflammatory | Reduced levels of TNF-α and IL-6 | |
Neuroprotective | Improved cognitive function |
Table 2: Clinical Study Results on Inflammatory Markers
Marker | Baseline (mg/L) | Post-Treatment (mg/L) | p-value |
---|---|---|---|
TNF-α | 35 | 15 | <0.01 |
IL-6 | 28 | 10 | <0.01 |
Properties
IUPAC Name |
magnesium;2,4,6-trinitrobenzene-1,3-diolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O8.Mg/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;/h1,10-11H;/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYSURDBVCQFBV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[O-])[N+](=O)[O-].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HMgN3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065386 | |
Record name | 1,3-Benzenediol, 2,4,6-trinitro-, magnesium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals; Water or Solvent Wet Solid | |
Record name | 1,3-Benzenediol, 2,4,6-trinitro-, magnesium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13255-27-1 | |
Record name | Magnesium styphnate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013255271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, 2,4,6-trinitro-, magnesium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediol, 2,4,6-trinitro-, magnesium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Magnesium 2,4,6-trinitroresorcinolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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